![molecular formula C13H21N3O3 B2452984 tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1395037-52-1](/img/structure/B2452984.png)
tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate” contains several functional groups. The “tert-butyl” is a common alkyl group. The “4-hydroxy-1H-pyrazol-1-yl” suggests a pyrazole ring, which is a type of aromatic heterocycle, with a hydroxy group attached. The “piperidine-1-carboxylate” indicates a piperidine ring, which is a type of non-aromatic heterocycle, with a carboxylate ester group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the ester group. The hydroxy group on the pyrazole ring could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and ester groups would likely make the compound somewhat polar and capable of participating in hydrogen bonding. This could affect properties like solubility and melting/boiling points .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Crizotinib Precursor: Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Crizotinib targets ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) kinases, inhibiting their aberrant signaling pathways. Researchers utilize this compound to access crizotinib and explore its therapeutic potential .
Organic Synthesis
Boron-Containing Building Block: The compound contains a boron atom (tetramethyl-1,3,2-dioxaborolan-2-yl), making it valuable for Suzuki-Miyaura cross-coupling reactions. Researchers employ it as a versatile building block to construct complex organic molecules. Its stability and compatibility with various functional groups enhance its utility in synthetic chemistry .
Agrochemicals
Crop Protection: Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate derivatives may have potential as agrochemicals. Researchers investigate their pesticidal properties, aiming to develop environmentally friendly crop protection agents. Further studies are needed to explore their efficacy and safety profiles .
Materials Science
Polymer Modification: The compound’s piperidine ring and carboxylate functionality make it suitable for polymer modification. Researchers explore its use as a monomer or additive in polymerization processes. Potential applications include enhancing material properties, such as solubility, mechanical strength, or thermal stability .
Bioorganic Chemistry
Bioconjugation and Labeling: Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate can serve as a bioconjugation reagent. Scientists attach it to biomolecules (e.g., proteins, peptides, or nucleic acids) for labeling, imaging, or drug delivery purposes. Its stability and ease of functionalization are advantageous in bioorthogonal chemistry .
Pharmacokinetics and Metabolism Studies
Prodrug Design: Researchers explore the compound’s potential as a prodrug. By modifying the carboxylate group, they aim to improve bioavailability, solubility, or tissue targeting. Pharmacokinetic studies assess its conversion to the active form and its metabolic fate in vivo .
Propriétés
IUPAC Name |
tert-butyl 4-(4-hydroxypyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)16-9-11(17)8-14-16/h8-10,17H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCKAKSZHBNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.